molecular formula C12H22N2O B4725875 N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide

Cat. No.: B4725875
M. Wt: 210.32 g/mol
InChI Key: SFJRRRBEPJIQND-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cyclopentanecarboxamide moiety. The presence of these functional groups makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-14-8-6-11(7-9-14)13-12(15)10-4-2-3-5-10/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRRRBEPJIQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide typically involves the reaction of 1-methylpiperidine with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out under mild conditions using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1-methylpiperidin-4-yl)cyclopentanecarboxylic acid.

    Reduction: Formation of N-(1-methylpiperidin-4-yl)cyclopentylmethanol.

    Substitution: Formation of N-(1-alkylpiperidin-4-yl)cyclopentanecarboxamide derivatives.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function. These interactions can lead to a range of biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide
  • N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide
  • N-(1-methylpiperidin-4-yl)cycloheptanecarboxamide

Uniqueness

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide is unique due to its specific combination of a piperidine ring and a cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the cyclopentane ring provides a specific spatial arrangement that can influence the compound’s binding affinity and selectivity for certain molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
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N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide

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